An In-depth Technical Guide to 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile
An In-depth Technical Guide to 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile is a halogenated aromatic ether and nitrile compound. Its molecular architecture, featuring a substituted benzyl ether linked to a phenylacetonitrile core, designates it as a valuable, yet specialized, building block in medicinal chemistry and synthetic organic chemistry. The phenylacetonitrile moiety is a common precursor for the synthesis of phenethylamines and other pharmacologically active compounds, while the substituted benzyl group can impart specific physicochemical properties such as lipophilicity and metabolic stability, or serve as a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the known chemical properties of 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile, supplemented with theoretical analysis and established protocols to facilitate its use in a research and development setting. While this compound is available from several commercial suppliers, detailed experimental data in the public domain is limited. This guide aims to bridge that gap by providing a self-validating framework for its synthesis and characterization.
Physicochemical Properties
The fundamental physicochemical properties of 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 175135-35-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁ClFNO | [1][2][3] |
| Molecular Weight | 275.71 g/mol | [4][5] |
| Melting Point | 78-79 °C | [4] |
| Boiling Point | Not publicly available | |
| Appearance | White to off-white solid | Inferred from melting point |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and THF. Sparingly soluble in alcohols and likely insoluble in water. |
Synthesis and Purification
The structure of 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile lends itself to a convergent synthesis strategy, most logically via the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide under basic conditions. For this target molecule, the reaction would occur between 4-hydroxyphenylacetonitrile and 2-chloro-6-fluorobenzyl chloride.
Causality Behind Experimental Choices:
The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[6] The choice of a moderately strong inorganic base, such as potassium carbonate, is crucial. It is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form the more nucleophilic phenoxide, but not so strong as to promote side reactions of the nitrile group. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reactants and facilitate the SN2 reaction by effectively solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.
Proposed Synthesis Workflow
Caption: Proposed Williamson Ether Synthesis Workflow.
Experimental Protocol (Proposed)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF, approx. 0.2-0.5 M).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes of DMF).
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile.
Spectral Analysis (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | t, J ≈ 8.3 Hz | 1H | Ar-H (on C₆H₃ClF) | Proton on the chloro-fluoro-substituted ring, coupled to two adjacent protons. |
| ~7.35 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -CH₂CN) | Protons on the phenylacetonitrile ring ortho to the methylene group. |
| ~7.15 | t, J ≈ 8.8 Hz | 1H | Ar-H (on C₆H₃ClF) | Proton on the chloro-fluoro-substituted ring. |
| ~7.05 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O-) | Protons on the phenylacetonitrile ring ortho to the ether oxygen. |
| ~7.00 | d, J ≈ 8.3 Hz | 1H | Ar-H (on C₆H₃ClF) | Proton on the chloro-fluoro-substituted ring. |
| ~5.20 | s | 2H | -O-CH₂ -Ar | Benzylic protons of the ether linkage. Appears as a singlet as there are no adjacent protons. |
| ~3.75 | s | 2H | -CH₂ -CN | Methylene protons adjacent to the nitrile group. Appears as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C -O | Aromatic carbon attached to the ether oxygen. |
| ~135 | C -Cl | Aromatic carbon attached to chlorine (deshielded). |
| ~130 | Aromatic C H | Aromatic carbons of the phenylacetonitrile ring. |
| ~128 | Aromatic C H | Aromatic carbons of the chloro-fluoro-substituted ring. |
| ~125 | Aromatic C -CH₂ | Quaternary aromatic carbon of the phenylacetonitrile ring. |
| ~122 | Aromatic C -CH₂O | Quaternary aromatic carbon of the chloro-fluoro-substituted ring. |
| ~118 | -C N | Nitrile carbon. |
| ~116 | Aromatic C H | Aromatic carbons ortho to the ether oxygen. |
| ~115 | Aromatic C H | Aromatic carbon adjacent to fluorine. |
| ~65 | -O-C H₂-Ar | Benzylic ether carbon. |
| ~22 | -C H₂-CN | Methylene carbon adjacent to the nitrile. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3050 | Aromatic C-H | Stretch |
| ~2930 | Aliphatic C-H | Stretch |
| ~2250 | -C≡N (Nitrile) | Stretch (strong, sharp) |
| ~1610, 1510, 1470 | Aromatic C=C | Stretch |
| ~1250 | Aryl-O-C | Asymmetric Stretch |
| ~1050 | Aryl-O-C | Symmetric Stretch |
| ~1100 | C-F | Stretch |
| ~750 | C-Cl | Stretch |
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 275 (and 277 for the ³⁷Cl isotope in a ~3:1 ratio).
-
Major Fragmentation Pathways:
-
Loss of the nitrile group (-CN) followed by the methylene (-CH₂).
-
Cleavage of the benzylic ether bond to give fragments corresponding to the 2-chloro-6-fluorobenzyl cation (m/z ≈ 159/161) and the 4-hydroxyphenylacetonitrile radical cation (m/z ≈ 133).
-
Further fragmentation of the aromatic rings.
-
Chemical Reactivity and Stability
The reactivity of 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile is governed by its three primary functional components: the benzyl ether, the nitrile group, and the two aromatic rings.
-
Benzyl Ether Linkage: Benzyl ethers are generally stable to a wide range of acidic and basic conditions.[7] However, they are susceptible to cleavage under strongly acidic conditions or through hydrogenolysis.[8] Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) will readily cleave the C-O bond of the benzyl ether, yielding 4-hydroxyphenylacetonitrile and 2-chloro-6-fluorotoluene. This predictable reactivity makes the benzyl group a useful protecting group for phenols.
-
Nitrile Group: The nitrile functionality is a versatile synthetic handle.
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid (4-(2-chloro-6-fluorobenzyloxy)phenylacetic acid) under either acidic or basic conditions, often requiring heat.
-
Reduction: The nitrile can be reduced to a primary amine (2-[4-(2-chloro-6-fluorobenzyloxy)phenyl]ethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions than those required for benzyl ether cleavage.
-
-
Aromatic Rings: The electron-rich phenylacetonitrile ring and the electron-deficient 2-chloro-6-fluorobenzyl ring are susceptible to electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.
-
Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry, dark). Long-term exposure to air may lead to slow oxidation of the benzylic ether.[9] It is incompatible with strong oxidizing agents and strong acids.
Safety and Handling
-
Hazard Statements: Based on supplier safety data, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10]
-
Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile is a multifaceted synthetic building block with significant potential in the development of complex molecular targets. While detailed public data is sparse, its chemical properties can be reliably inferred from its structure. The proposed synthesis via Williamson etherification provides a straightforward route to its preparation. The compound's reactivity is dominated by its benzyl ether and nitrile functionalities, offering multiple avenues for subsequent chemical transformations. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.
References
- 1. 4-Fluorophenylacetonitrile(459-22-3) 13C NMR spectrum [chemicalbook.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4-(2-CHLORO-6-FLUOROBENZYLOXY)PHENYLACETONITRILE | CAS: 175135-35-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 5. 4-(2-Chloro-6-fluorobenzyloxy)phenylacetonitrile [oakwoodchemical.com]
- 6. 4-(2-CHLORO-6-FLUOROBENZYLOXY)PHENYLACETONITRILE, CasNo.175135-35-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 7. hmdb.ca [hmdb.ca]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
